molecular formula C20H18N2O3S B6525060 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-6-ethyl-7-hydroxy-2H-chromen-2-one CAS No. 1007635-19-9

4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-6-ethyl-7-hydroxy-2H-chromen-2-one

Cat. No.: B6525060
CAS No.: 1007635-19-9
M. Wt: 366.4 g/mol
InChI Key: YDVRIPHPDUGTAD-UHFFFAOYSA-N
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Description

4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-6-ethyl-7-hydroxy-2H-chromen-2-one: is a complex organic compound belonging to the class of thieno[2,3-b]pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[2,3-b]pyridine core. One common approach is the condensation of 2-aminothiophenol with acrylonitrile to form the thieno[2,3-b]pyridine scaffold. Subsequent steps may include alkylation, cyclization, and functional group modifications to introduce the ethyl and hydroxy groups at the appropriate positions on the chromen-2-one ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Studying its interactions with biological macromolecules.

  • Medicine: : Investigating its potential as a therapeutic agent.

  • Industry: : Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biological effects. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

This compound can be compared to other thieno[2,3-b]pyridine derivatives and chromen-2-one derivatives. Similar compounds might include:

  • 4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)coumarin

  • 6-ethyl-7-hydroxy-2H-chromen-2-one derivatives

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the thieno[2,3-b]pyridine and chromen-2-one moieties, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-ethyl-7-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-4-11-6-12-13(7-16(24)25-15(12)8-14(11)23)19-18(21)17-9(2)5-10(3)22-20(17)26-19/h5-8,23H,4,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVRIPHPDUGTAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=O)C=C2C3=C(C4=C(S3)N=C(C=C4C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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